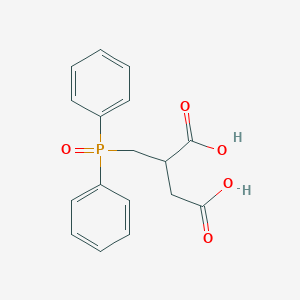

Diphenylphosphinylmethylsuccinic acid

Katalognummer B8476151

Molekulargewicht: 332.29 g/mol

InChI-Schlüssel: CPOHCXFLRWINAO-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05847184

Procedure details

303 g (1.5 mol) of diphenylphosphine oxide, 214.5 g (1.65 mol) of itaconic acid and 470 g of propionic acid are refluxed under a nitrogen atmosphere for 8.5 hours with lively stirring. The mixture is then cooled. After crystallization, an additional 500 g of propionic acid are added, the product is filtered off with suction, washed and dried. This gives 390 g of product having a melting point of from 169° to 172° C. and a purity of 98.8% (determined by means of the 31P-NMR spectrum). A further 30 g of desired product are isolated from the filtrate. The total yield is 84% of theory, based on diphenylphosphine oxide used.

Name

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([PH:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15]([OH:23])(=[O:22])[C:16]([CH2:18][C:19]([OH:21])=[O:20])=[CH2:17].C(O)(=O)CC>>[C:1]1([P:7]([CH2:17][CH:16]([CH2:18][C:19]([OH:21])=[O:20])[C:15]([OH:23])=[O:22])([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

303 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

214.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

470 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with lively stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After crystallization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

an additional 500 g of propionic acid are added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product is filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from 169° to 172° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)CC(C(=O)O)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30 g | |

| YIELD: PERCENTYIELD | 84% | |

| YIELD: CALCULATEDPERCENTYIELD | 6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |